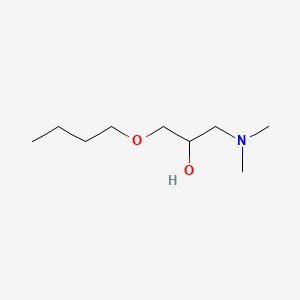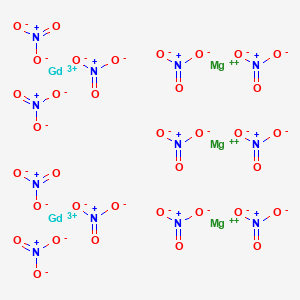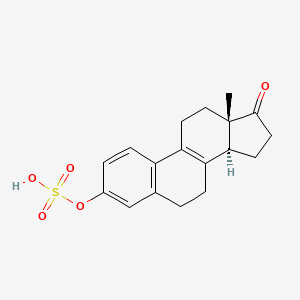![molecular formula C38H46CoN4O8 B12655821 cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate CAS No. 14564-48-8](/img/structure/B12655821.png)
cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate is a complex organic compound that features a cobalt ion coordinated with a pyrrole-based ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate typically involves the coordination of cobalt ions with the pyrrole-based ligand. The reaction conditions often include:
Solvent: Common solvents such as ethanol or methanol.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, additional catalysts may be used to facilitate the coordination process.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency.
化学反应分析
Types of Reactions
Cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the cobalt(2+) ion to cobalt(1+) or cobalt(0).
Substitution: Ligand substitution reactions can occur, where the pyrrole-based ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(3+) complexes, while reduction may produce cobalt(1+) or cobalt(0) species.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology
In biological research, cobalt complexes are studied for their potential as enzyme mimics and their interactions with biomolecules.
Medicine
Medicinal applications include the investigation of cobalt complexes as potential therapeutic agents, particularly in cancer treatment due to their ability to generate reactive oxygen species.
Industry
In industry, cobalt complexes are used in the production of dyes, pigments, and as catalysts in petrochemical processes.
作用机制
The mechanism by which cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate exerts its effects involves the coordination of the cobalt ion with various substrates. This coordination can activate the substrates for further chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
相似化合物的比较
Similar Compounds
- Cobalt(2+);ethyl (5Z)-5-[(4-carboxyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate
- Cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific ligand structure, which can impart unique reactivity and selectivity in various applications.
属性
CAS 编号 |
14564-48-8 |
|---|---|
分子式 |
C38H46CoN4O8 |
分子量 |
745.7 g/mol |
IUPAC 名称 |
cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/2C19H24N2O4.Co/c2*1-7-24-18(22)16-10(3)14(20-12(16)5)9-15-11(4)17(13(6)21-15)19(23)25-8-2;/h2*9H,7-8H2,1-6H3,(H,20,21,22,23);/q;;+2/p-2 |
InChI 键 |
XJKUQQZDXUFIBW-UHFFFAOYSA-L |
手性 SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(C(=C([N-]2)C)C(=O)OCC)C)/N=C1C)C.CCOC(=O)C1=C(/C(=C/C2=C(C(=C([N-]2)C)C(=O)OCC)C)/N=C1C)C.[Co+2] |
规范 SMILES |
CCOC(=O)C1=C(C(=CC2=C(C(=C([N-]2)C)C(=O)OCC)C)N=C1C)C.CCOC(=O)C1=C(C(=CC2=C(C(=C([N-]2)C)C(=O)OCC)C)N=C1C)C.[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


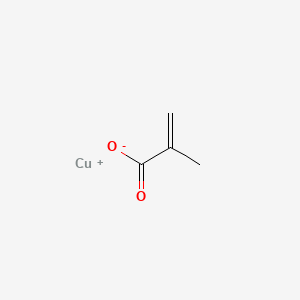
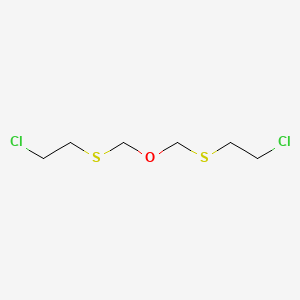
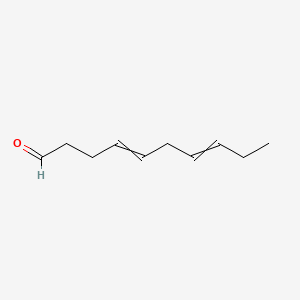

![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)

![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)


